Physicochemical Impact of N3-Methyl Substitution
The N3-methyl substituent in 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (target compound) significantly alters its physicochemical properties relative to the non-methylated analog, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2). Specifically, the target compound exhibits a higher predicted lipophilicity (XLogP3-AA = -0.9) compared to the more polar non-methylated analog, which lacks the methyl group. This change in lipophilicity can impact membrane permeability and protein binding in biological systems [1]. Additionally, the presence of the methyl group influences the acidity of the carboxylic acid moiety; the target compound has a predicted pKa of 7.58 ± 0.20, while the non-methylated analog is expected to have a slightly lower pKa due to the absence of the electron-donating methyl group . These differences are critical for researchers optimizing lead compounds for oral bioavailability or target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Acidity (pKa) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.9; pKa = 7.58 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) - XLogP3-AA not explicitly reported, but expected to be more polar/lower; pKa expected to be slightly lower |
| Quantified Difference | Increased lipophilicity (ΔXLogP3-AA > 0) and slightly higher pKa (ΔpKa > 0) for the target compound due to the N3-methyl substituent |
| Conditions | Computational predictions based on molecular structure (XLogP3 3.0 and ACD/Labs for pKa) |
Why This Matters
Quantifiable differences in lipophilicity and acidity guide rational selection of the optimal scaffold for specific drug design goals, such as optimizing LogD for CNS penetration or pKa for improved solubility.
- [1] PubChem. (2025). Compound Summary for CID 45480052: 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. View Source
